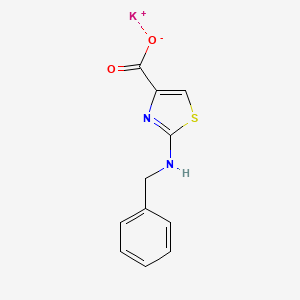

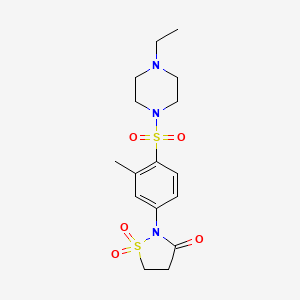

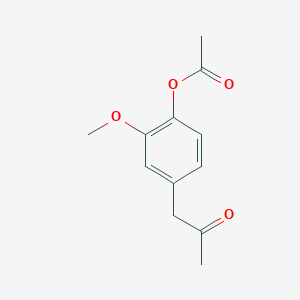

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Descripción general

Descripción

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, also known as PMSF, is a commonly used serine protease inhibitor. It is widely used in biochemistry and molecular biology research as it can inhibit a wide range of serine proteases.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit significant biological activity against both gram-positive and gram-negative bacteria .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the production of nitric oxide (no) and hydrogen peroxide (h2o2) in synoviocytes when treated with lps and tnf-α .

Biochemical Pathways

Similar compounds have been found to inhibit the production of no and h2o2, which are key players in various biochemical pathways, including inflammation and immune response .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antibacterial activity and minimum inhibitory concentration (mic), indicating that they are bioactive .

Result of Action

Similar compounds have been found to exhibit significant biological activity, with some showing a potency comparable to the standard drug streptomycin .

Action Environment

It’s worth noting that the biological activity of similar compounds can vary remarkably depending on substituents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is that it is a broad-spectrum serine protease inhibitor, meaning that it can inhibit a wide range of enzymes. It is also relatively stable and can be stored for long periods of time. However, this compound is not effective against all serine proteases and may not be suitable for all experiments. In addition, this compound is a potent inhibitor and can irreversibly bind to other proteins in addition to the target enzyme.

Direcciones Futuras

There are several future directions for research on 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide. One area of research is the development of more specific serine protease inhibitors. Another area of research is the development of inhibitors that are more effective against specific enzymes. Finally, there is a need for more research on the physiological effects of this compound and its potential therapeutic applications.

Conclusion:

In conclusion, this compound is a widely used serine protease inhibitor in biochemistry and molecular biology research. It is synthesized by reacting p-anisidine with chloromethyl methyl sulfone to form 4-methoxybenzenesulfonylmethyl anisidine. This compound works by irreversibly binding to the active site of serine proteases and has a number of biochemical and physiological effects. While this compound has several advantages, it also has limitations and there is a need for further research in this area.

Aplicaciones Científicas De Investigación

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is widely used in biochemistry and molecular biology research. It is used as a serine protease inhibitor to prevent the degradation of proteins during purification and analysis. This compound is also used to inhibit proteases in cell lysates and tissue extracts to prevent the degradation of proteins of interest. It is used in a variety of techniques such as Western blotting, ELISA, and protein purification.

Análisis Bioquímico

Biochemical Properties

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites . The interaction between this compound and these enzymes results in the modulation of various signaling pathways, which can have downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit their activity by forming stable complexes . This inhibition can lead to the activation or suppression of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions can have significant implications for cellular metabolism and overall energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules and participate in cellular processes at precise locations within the cell.

Propiedades

IUPAC Name |

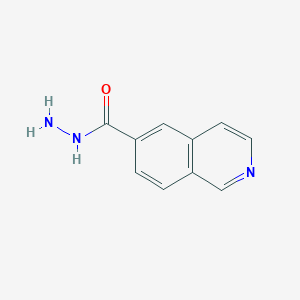

2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7S2/c1-22-12-3-2-11(16-14(17)4-9-24(16,18)19)10-13(12)25(20,21)15-5-7-23-8-6-15/h2-3,10H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYNQECFRBAFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

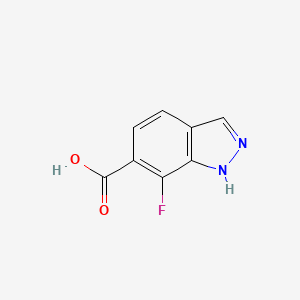

![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3198493.png)

![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)